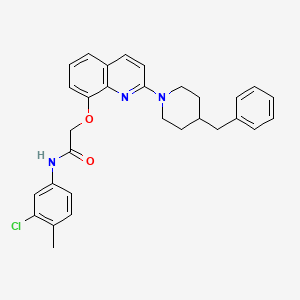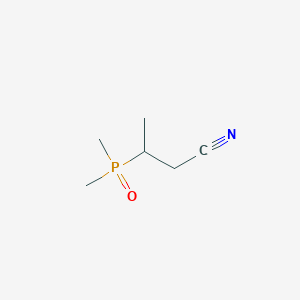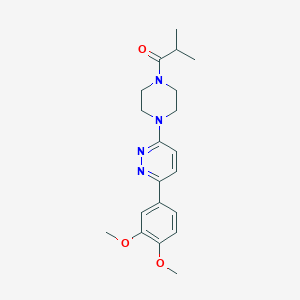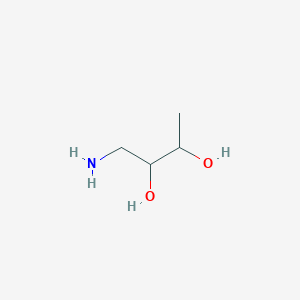
Ethyl 3,4-dimethyl-2-(naphthalene-2-carbonylimino)-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 3,4-dimethyl-2-(naphthalene-2-carbonylimino)-1,3-thiazole-5-carboxylate, is a heterocyclic compound that appears to be closely related to the class of compounds discussed in the provided papers. These compounds are characterized by the presence of a naphthalene moiety and a thiazole ring, which are common in various synthetic organic chemistry applications due to their potential biological activities.
Synthesis Analysis
In the first paper, a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were synthesized using a one-pot reaction from 4-(naphthalen-2-yl)thiazol-2-amine, various aromatic benzaldehydes, and ethylacetoacetate under solvent-free conditions . This synthesis route suggests that similar methods could potentially be applied to synthesize the compound , with modifications to the starting materials and reaction conditions to accommodate the specific structural differences.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit significant aromatic character due to the naphthalene moiety, as well as potential for hydrogen bonding and dipole interactions due to the presence of the thiazole ring and carboxylate group. The papers do not directly discuss the molecular structure of Ethyl 3,4-dimethyl-2-(naphthalene-2-carbonylimino)-1,3-thiazole-5-carboxylate, but the spectrometric techniques mentioned, such as NMR, CMR, and FT-IR, would be instrumental in characterizing the molecular structure of such a compound .
Chemical Reactions Analysis
The second paper discusses the reactions of substituted ethyl hexahydrospiro[naphthalene-pyrazole] carboxylates with halogens, leading to spirocyclic and pyrazole derivatives . Although the compound is not a spiro[naphthalene-pyrazole], the reactivity of the naphthalene moiety with halogens could be inferred. The compound may undergo similar reactions under appropriate conditions, leading to halogenated derivatives or ring-opening reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate solubility in organic solvents, given the presence of both aromatic and heteroaromatic components. The compound's stability, melting point, and boiling point would be influenced by the rigidity of the naphthalene and thiazole rings. The third paper describes the use of a naphthalimino derivative as a labelling agent for carboxylic acids, indicating that the naphthalene moiety can be reactive and useful in derivatization reactions for analytical purposes . This suggests that the compound may also be suitable for similar applications, with its carboxylate group potentially being reactive in the presence of suitable reagents.
科学的研究の応用
Analytical Chemistry Application
One notable application in analytical chemistry involves the use of a related compound, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, for the preparation of ester derivatives of carboxylic acids for ultraviolet and fluorescent detection in high-performance liquid chromatography. This reagent is described for its utility in the liquid chromatographic determination of carboxylic acids, showcasing its role in enhancing detection sensitivity and specificity, crucial for the analysis of biological samples such as those from mouse brain (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds has led to the development of novel series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, showcasing the versatility of naphthalene-based compounds in synthesizing biologically active heterocycles. These compounds were evaluated for their antibacterial and antifungal activities, indicating their potential in drug discovery and medicinal chemistry (Patel & Patel, 2017).
Material Science and Sensing Applications
Further extending its application into material science, derivatives of naphthalene-based compounds have been investigated for their electropolymerization and spectroelectrochemical behavior. For instance, donor-acceptor-donor compounds containing carbazole and naphthalene diimide units have been synthesized, displaying significant potential in electronic and optoelectronic devices due to their low band gap and ambipolar character. Such compounds illustrate the broad applicability of naphthalene derivatives in developing materials with tailored electronic properties (Rybakiewicz, Ganczarczyk, Charyton, Skorka, Ledwon, Nowakowski, Zagorska, & Pron, 2020).
特性
IUPAC Name |
ethyl 3,4-dimethyl-2-(naphthalene-2-carbonylimino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-4-24-18(23)16-12(2)21(3)19(25-16)20-17(22)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKIKMCOZVJPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC3=CC=CC=C3C=C2)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-(pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2522617.png)



![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2522624.png)

![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B2522626.png)


![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2522632.png)


![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2522638.png)
![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2522640.png)